molecular formula C14H8Cl2N2S B14170413 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole CAS No. 4115-17-7

3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole

Cat. No.: B14170413
CAS No.: 4115-17-7
M. Wt: 307.2 g/mol
InChI Key: SQUYZYUNOGVBCT-UHFFFAOYSA-N
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Description

3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with two 4-chlorophenyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole in medicinal applications involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to interfere with cellular processes such as DNA replication and repair, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole is unique due to the presence of the sulfur atom in the thiadiazole ring, which imparts distinct chemical and physical properties. This sulfur atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

4115-17-7

Molecular Formula

C14H8Cl2N2S

Molecular Weight

307.2 g/mol

IUPAC Name

3,5-bis(4-chlorophenyl)-1,2,4-thiadiazole

InChI

InChI=1S/C14H8Cl2N2S/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H

InChI Key

SQUYZYUNOGVBCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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